sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
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Overview
Description
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, with a sulfinate group in the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The sulfinate group can be introduced through sulfonylation reactions using reagents like sodium sulfinate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to thiols or sulfides.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Free amine
Scientific Research Applications
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves the reactivity of the sulfinate and Boc groups. The sulfinate group can participate in nucleophilic substitution reactions, while the Boc group serves as a protecting group that can be selectively removed under acidic conditions . These properties make the compound valuable in multi-step synthetic processes where selective protection and deprotection are required.
Comparison with Similar Compounds
Similar Compounds
- Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfonate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-thiolate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfide
Uniqueness
Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the presence of both the Boc protecting group and the sulfinate group. This combination allows for selective reactions and protection strategies that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H16NNaO4S |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
OKCQFZCTMMHGSD-OGFXRTJISA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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